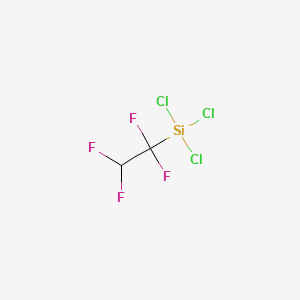
Trichloro(1,1,2,2-tetrafluoroethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,1,2,2-tetrafluoroethyl)silane is a chemical compound with the molecular formula C₂HCl₃F₄Si and a molecular weight of 235.467 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its high reactivity and is used in various industrial and research applications.
Preparation Methods
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethane with silicon tetrachloride under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Trichloro(1,1,2,2-tetrafluoroethyl)silane undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol . For example, the thermal reaction of this compound with methoxotrimethylsilane can produce fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane . These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently .
Scientific Research Applications
Trichloro(1,1,2,2-tetrafluoroethyl)silane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organosilicon compounds . In biology and medicine, it is utilized in the development of biocompatible materials and surface modifications . Industrially, it is employed in the production of specialty polymers and coatings due to its unique chemical properties . The compound’s ability to form self-assembled monolayers makes it valuable for creating superhydrophobic surfaces .
Mechanism of Action
The mechanism of action of trichloro(1,1,2,2-tetrafluoroethyl)silane involves its high reactivity with various substrates. The compound can form strong bonds with silicon, oxygen, and nitrogen atoms, making it useful for surface modification and polymerization reactions . The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the substrates used .
Comparison with Similar Compounds
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be compared with other similar compounds such as trichlorosilane and trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane . While trichlorosilane is highly reactive and used in the production of silicon-based materials, this compound offers unique properties due to the presence of fluorine atoms, which enhance its reactivity and stability . This makes it particularly valuable for applications requiring high-performance materials .
Similar Compounds
- Trichlorosilane
- Trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Properties
CAS No. |
354-83-6 |
|---|---|
Molecular Formula |
C2HCl3F4Si |
Molecular Weight |
235.46 g/mol |
IUPAC Name |
trichloro(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H |
InChI Key |
XYTDULITXIJJOW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


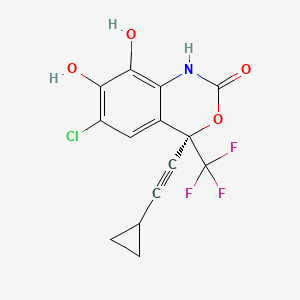
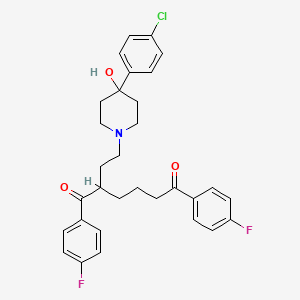

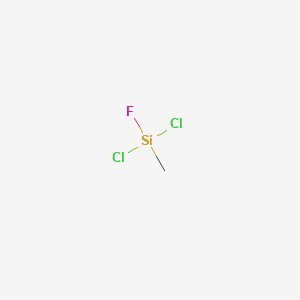
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
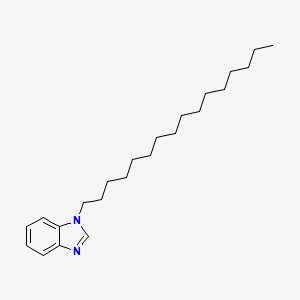
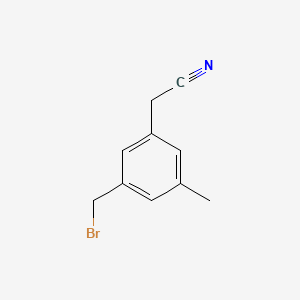
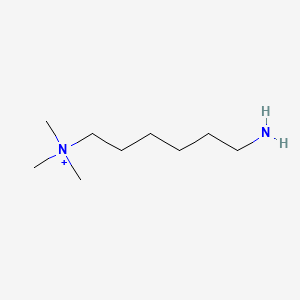
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
